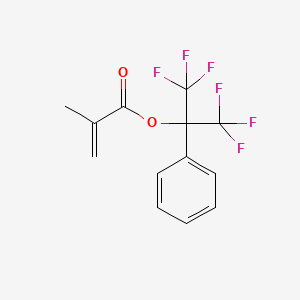

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate

描述

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate is a specialized compound known for its unique chemical properties. It is characterized by the presence of trifluoromethyl groups, which contribute to its high chemical stability and reactivity. This compound is used in various scientific and industrial applications due to its distinctive features.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate typically involves the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine . This reaction proceeds under mild conditions and results in the formation of the desired methacrylate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product.

化学反应分析

Types of Reactions

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(2,2,2-trifluoroethyl methacrylate), which is used in coatings and optical materials.

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, acids, and catalysts such as palladium for coupling reactions. Conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound include various polymers and substituted derivatives, which have applications in advanced materials and chemical research.

科学研究应用

Polymer Synthesis

One of the primary applications of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate is in the synthesis of fluorinated polymers. These polymers exhibit enhanced chemical resistance and thermal stability compared to their non-fluorinated counterparts. The compound can be utilized as a monomer in radical polymerization processes to create high-performance materials suitable for coatings and adhesives.

Table 1: Properties of Fluorinated Polymers Synthesized from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | High (typically >100°C) |

| Chemical Resistance | Excellent |

| Thermal Stability | Superior |

| Hydrophobicity | High |

Biochemical Applications

Research indicates that this compound interacts with various enzymes and proteins, influencing biochemical pathways. It has been shown to modulate cell signaling and gene expression by affecting transcription factors and other regulatory proteins.

Case Study: Enzyme Interaction

In a study examining the interaction between this compound and polymerases, it was found that the compound could enhance the efficiency of polymerization reactions by stabilizing enzyme-substrate complexes. This property is particularly valuable in developing biotechnological applications where precise control over polymer formation is required.

Material Science

The compound's unique properties make it suitable for use in advanced material applications such as nanoimprint lithography. In this context, it serves as a resist material that enhances pattern fidelity and reduces defects during the fabrication process.

Table 2: Performance Metrics in Nanoimprint Lithography

| Metric | Value |

|---|---|

| Pattern Fidelity | >95% |

| Defect Density | <10 defects/cm² |

| Resolution Capability | <50 nm |

Coatings and Adhesives

Due to its excellent adhesion properties and chemical resistance, this compound is widely used in formulating high-performance coatings and adhesives. These materials are crucial in industries such as automotive and aerospace where durability is paramount.

Fluorinated Surfactants

The compound can also be utilized in the production of fluorinated surfactants that are employed in various formulations to enhance wetting properties and stability in emulsions.

作用机制

The mechanism of action of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate involves its ability to undergo polymerization and substitution reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it suitable for various applications. Molecular targets and pathways involved include interactions with catalysts and reagents that facilitate its incorporation into polymers and other chemical structures.

相似化合物的比较

Similar Compounds

2,2,2-Trifluoroethyl methacrylate: Similar in structure but lacks the phenyl group, making it less reactive in certain applications.

Hexafluoroisopropyl methacrylate: Contains additional fluorine atoms, providing even greater chemical stability but at a higher cost.

Uniqueness

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate is unique due to the presence of both phenyl and trifluoromethyl groups, which confer a combination of high reactivity and stability. This makes it particularly valuable in applications requiring durable and chemically resistant materials.

生物活性

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate (TFMMA) is a semi-fluorinated monomer notable for its unique chemical properties, particularly the presence of trifluoromethyl groups. These groups enhance its chemical stability and reactivity, making TFMMA valuable in various scientific and industrial applications. Understanding the biological activity of TFMMA is crucial for its potential applications in drug development and materials science.

TFMMA has the chemical formula C13H10F6O2 and a molecular weight of approximately 314.21 g/mol. The trifluoromethyl groups contribute significantly to its lipophilicity and influence its interactions with biological systems.

Interaction with Enzymes

TFMMA interacts with various enzymes, particularly polymerases and transferases, forming stable complexes that can influence polymerization rates. This interaction is critical in biochemical pathways where TFMMA acts as a substrate or inhibitor.

Cellular Effects

The compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. It can influence the activity of signaling molecules and transcription factors, thereby altering cellular responses. For instance, TFMMA has been observed to affect gene expression patterns by interacting with regulatory proteins .

Antibacterial Activity

Research indicates that TFMMA exhibits antibacterial properties, with studies showing its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) for certain derivatives containing the trifluoromethyl group has been reported to be as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans .

Anticancer Activity

In vitro studies have demonstrated that TFMMA derivatives possess significant anticancer activity. For example, compounds derived from TFMMA showed IC50 values better than Doxorubicin against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Specifically, one derivative exhibited an IC50 of 17.8 µM against HCT116 cells .

Metabolic Pathways

TFMMA undergoes biotransformation primarily via cytochrome P450 enzymes, influencing various metabolic pathways. This transformation can affect the levels of metabolites and overall metabolic activity within cells.

Dosage Effects in Animal Models

In animal models, TFMMA's effects vary significantly with dosage:

- Low Doses : Minimal toxic effects; safe for experimental use.

- High Doses : Potential toxicity and organ damage observed; specific dosage ranges are critical for therapeutic applications.

Case Studies

属性

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6O2/c1-8(2)10(20)21-11(12(14,15)16,13(17,18)19)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYAZQDOFPKNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C1=CC=CC=C1)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564650 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130540-87-3 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。